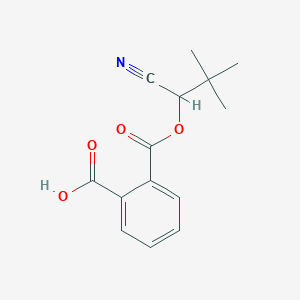![molecular formula C23H20O B12540745 1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene CAS No. 652142-09-1](/img/structure/B12540745.png)
1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene is a complex organic compound that features a unique structure combining an indene and azulene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene typically involves multiple steps, starting with the preparation of the indene and azulene precursors. The indene moiety can be synthesized through a Fischer indole cyclization reaction, which involves the cyclization of a hydrazone intermediate in the presence of glacial acetic acid and concentrated hydrochloric acid . The azulene moiety can be synthesized through a series of reactions involving the formation of a tetrahydrofuran intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as developing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene is not well-understood, but it is likely to involve interactions with specific molecular targets and pathways. For example, the compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethan-1-one: This compound shares a similar indole structure and may have comparable biological activities.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: Another indole derivative with potential bioactivity.
Uniqueness
1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene is unique due to its combination of an indene and azulene moiety, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
652142-09-1 |
|---|---|
Molecular Formula |
C23H20O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-[2-(6-methoxy-2-methyl-3H-inden-1-yl)ethenyl]azulene |
InChI |
InChI=1S/C23H20O/c1-16-14-19-10-12-20(24-2)15-23(19)21(16)13-11-18-9-8-17-6-4-3-5-7-22(17)18/h3-13,15H,14H2,1-2H3 |
InChI Key |
UNAJKZCDZTVIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C1)C=CC(=C2)OC)C=CC3=C4C=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



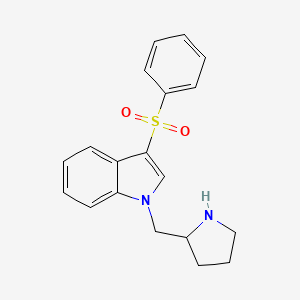
methanone](/img/structure/B12540679.png)
![6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12540690.png)
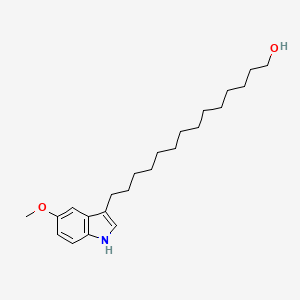

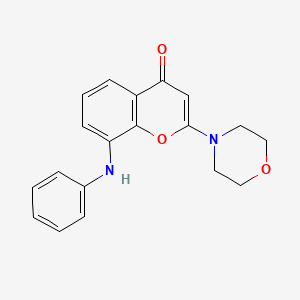
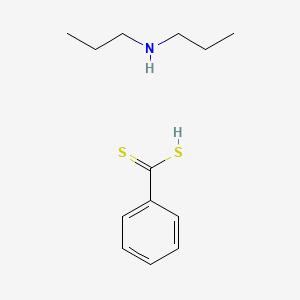
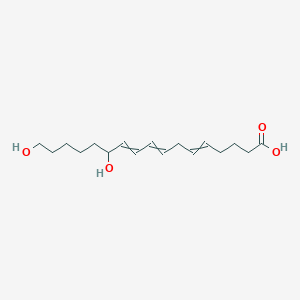
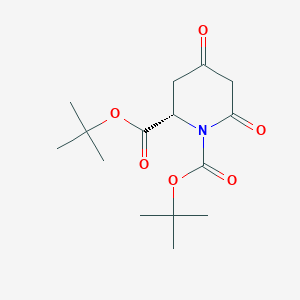
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

